molecular formula C27H25N5O2S B2541350 N-(4-methylbenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide CAS No. 1111020-69-9

N-(4-methylbenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide

Cat. No.: B2541350
CAS No.: 1111020-69-9
M. Wt: 483.59
InChI Key:
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Description

N-(4-methylbenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a useful research compound. Its molecular formula is C27H25N5O2S and its molecular weight is 483.59. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed various synthesis methods for triazoloquinazolinone derivatives, highlighting the compound's role in exploring novel chemical syntheses and understanding the chemical properties of heterocyclic compounds. For example, the synthesis of 1-substituted-4-methyl-5-oxo [1,2,4]triazolo[4,3-a]quinazolines involves innovative synthetic routes, providing insights into non-sedative H1-antihistamines activities (Fathalla, Rayes, & Ali, 2007). Additionally, the creation of 1,2-dihydro-1,2,4-triazolo(3,2-b)quinazolin-9(1H)-ones through reactions of 3-amino-2-anilino-4(3H)-quinazolinone with aromatics aldehydes showcases the versatility of these compounds in generating a range of heterocyclic structures (El‐Hiti).

Pharmacological Investigations

Triazoloquinazolinone derivatives have been explored for their potential pharmacological activities, especially as H1-antihistaminic agents. The synthesis of novel 4-benzyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones and their evaluation for in vivo H1-antihistaminic activity highlight the therapeutic potential of these compounds. Notably, certain derivatives have shown promising activity with negligible sedation, suggesting their potential as new classes of H1-antihistaminic agents with improved safety profiles (Alagarsamy, Solomon, & Murugan, 2007).

Inotropic Agents

Another area of application is the investigation of triazoloquinazolinone derivatives as inotropic agents, which are substances that affect the force of heart muscle contractions. Studies on N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3‐a]quinolin-7‐yl)‐2‐(substitutedbenzyl‐[1,4]diazepan‐1‐yl)acetamides have shown promising positive inotropic activity, indicating potential therapeutic uses in treating heart conditions (Ye et al., 2011).

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-[[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N5O2S/c1-19-11-13-21(14-12-19)17-28-24(33)18-35-27-30-29-26-31(16-15-20-7-3-2-4-8-20)25(34)22-9-5-6-10-23(22)32(26)27/h2-14H,15-18H2,1H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLURKZNRKIXLOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=O)N3CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.